5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid is an organic compound with a complex structure that includes a cyclopropylmethyl group, a sulfamoyl group, and a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropylmethyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane.
Introduction of the sulfamoyl group: This step often involves the reaction of an amine with a sulfonyl chloride under basic conditions.
Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Benzoic acid formation: The final step involves the formation of the benzoic acid moiety through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfamoyl groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids or sulfamides.
Scientific Research Applications
5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Cyclopropylmethyl)sulfamoyl]-2-methylbenzoic acid
- 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid
Comparison
Compared to similar compounds, 5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Properties
CAS No. |
89704-60-9 |
---|---|
Molecular Formula |
C12H15NO5S |
Molecular Weight |
285.32 g/mol |
IUPAC Name |
5-(cyclopropylmethylsulfamoyl)-2-methoxybenzoic acid |
InChI |
InChI=1S/C12H15NO5S/c1-18-11-5-4-9(6-10(11)12(14)15)19(16,17)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3,(H,14,15) |
InChI Key |
YYKFHECNSQITPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.